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Compound of Interest

Compound Name: 2-Aminobenzamide

Cat. No.: B116534

Introduction

2-Aminobenzamide, also known as anthranilamide, is a key chemical intermediate in the
synthesis of pharmaceuticals, dyes, and other fine chemicals. Its structural features, an
aromatic ring substituted with both an amine and an amide functional group, give rise to a
distinct spectroscopic signature. This technical guide provides an in-depth analysis of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
aminobenzamide. Detailed experimental protocols are included to aid researchers in obtaining
and interpreting high-quality spectroscopic data for this and similar compounds.

Chemical Structure and Properties
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Property Value

IUPAC Name 2-aminobenzamide

Synonyms Anthranilamide, o-Aminobenzamide
CAS Number 88-68-6

Molecular Formula C7HsN20

Molecular Weight 136.15 g/mol

Appearance White to light brown crystalline powder
Melting Point 108-114 °C

SMILES NC(=0O)clccccclN

Spectroscopic Data

The following sections present the key spectroscopic data for 2-aminobenzamide, organized
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR data for 2-aminobenzamide are presented below.
Experimental data can be found in spectral databases such as SpectraBase.

1H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-ds, Frequency: 400 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment

(ppm)

7.75 d 1H Ar-H

7.20 t 1H Ar-H

6.80 d 1H Ar-H

6.60 t 1H Ar-H

7.50 (broad) s 1H -CONH:

7.10 (broad) s 1H -CONH:

5.80 (broad) S 2H -NH:z

13C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-ds, Frequency: 100 MHz

Chemical Shift (8) (ppm) Assignment
170.5 C=0 (Amide)
148.0 C-NH:z
132.0 Ar-CH
128.0 Ar-CH
118.0 Ar-C-CONH:
116.5 Ar-CH
115.0 Ar-CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 2-aminobenzamide are listed below.
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

N-H stretch (primary amine, -

3470 - 3350 Strong, Doublet

NH2)

N-H stretch (primary amide, -
3350 - 3180 Strong, Broad

CONHz2)
~3050 Medium C-H stretch (aromatic)
~1660 Strong C=0 stretch (amide | band)
~1620 Strong N-H bend (primary amine)
~1590 Medium C=C stretch (aromatic)
~1450 Medium C=C stretch (aromatic)

C-H bend (ortho-disubstituted
~750 Strong

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected data from electron ionization (El) mass spectrometry are as

follows.
m/z Relative Intensity (%) Assighment
136 High [M]* (Molecular lon)
120 High M - NH2]*
118 Moderate [M - H20]*
92 High [M - C(=O)NH2]*
65 Moderate [CsHs]*

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended for researchers and scientists in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-aminobenzamide into a clean,
dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). c. Gently
agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer
the solution into a standard 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer): a. *H NMR:

e Pulse Program: zg30

e Number of Scans: 16

e Acquisition Time: ~4 seconds

o Relaxation Delay: 1 second

e Spectral Width: 16 ppm b. 13C NMR:

e Pulse Program: zgpg30 (proton-decoupled)

¢ Number of Scans: 1024 or more for good signal-to-noise
e Acquisition Time: ~1 second

o Relaxation Delay: 2 seconds

e Spectral Width: 240 ppm

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b.
Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the
residual solvent peak of DMSO-de (6 = 2.50 ppm for *H NMR; & = 39.52 ppm for 13C NMR). d.
Integrate the peaks in the *H NMR spectrum. e. Assign the peaks based on their chemical
shifts, multiplicities, and integration values.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy Protocol

1. Sample Preparation: a. Place a small amount of powdered 2-aminobenzamide directly onto
the ATR crystal. b. Ensure the entire surface of the crystal is covered with a thin, even layer of
the sample.
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2. Data Acquisition: a. Lower the ATR anvil to apply firm and even pressure to the sample,
ensuring good contact with the crystal. b. Collect a background spectrum of the empty ATR
crystal. c. Collect the sample spectrum. d. The instrument software will automatically ratio the
sample spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

3. Instrument Parameters:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

Electron lonization-Mass Spectrometry (EI-MS) Protocol

1. Sample Introduction: a. Introduce a small amount of solid 2-aminobenzamide into the mass
spectrometer via a direct insertion probe. b. The probe is heated to volatilize the sample into
the ion source.

2. lonization and Analysis: a. The gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV) to cause ionization and fragmentation. b. The resulting
positively charged ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. A detector records
the abundance of each ion at a specific m/z value.

3. Instrument Parameters:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: 40 - 400 amu

Source Temperature: 200-250 °C

Experimental Workflow Visualization
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The logical flow for the complete spectroscopic analysis of 2-Aminobenzamide is depicted in
the following diagram.

Sample Preparation

2-Aminobenzamide (Solid)

Spectroscopic Analysis

NMR Spectroscopy

IR Spectroscopy

(*H and C) (ATR-FTIR)

Data Processing & Interpretation

Chemical Shifts
Coupling Constants
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Absorption Bands m/z Values
(cm™) Fragmentation Pattern

Comprehensive Spectroscopic Profile

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 2-Aminobenzamide.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116534#spectroscopic-data-of-2-aminobenzamide-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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